3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate
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Overview
Description
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of trifluoroethoxy and fluoranesulfonate groups imparts distinct reactivity and stability to the molecule, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate typically involves the reaction of 3-(2,2,2-trifluoroethoxy)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoroethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The phenyl ring can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium
Common Reagents and Conditions
Common reagents used in the reactions of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate include:
Bases: Pyridine, triethylamine
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from the reactions of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds .
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)phenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity and stability.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoranesulfonate group can participate in various chemical interactions, influencing the compound’s reactivity and stability. These properties make it a valuable tool for studying biochemical processes and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)propionitrile
Uniqueness
Compared to similar compounds, 3-(2,2,2-trifluoroethoxy)phenyl fluoranesulfonate stands out due to its unique combination of trifluoroethoxy and fluoranesulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F4O4S |
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Molecular Weight |
274.19 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-2-1-3-7(4-6)16-17(12,13)14/h1-4H,5H2 |
InChI Key |
NIXABCHDWWCSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)OCC(F)(F)F |
Origin of Product |
United States |
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